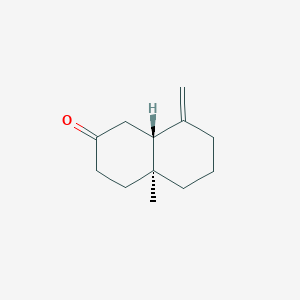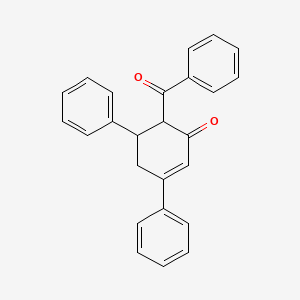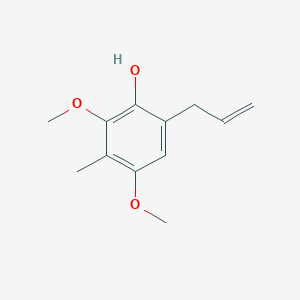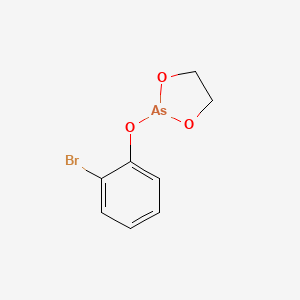
2-(2-Bromophenoxy)-1,3,2-dioxarsolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenoxy)-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a bromophenoxy group attached to a dioxarsolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1,3,2-dioxarsolane typically involves the reaction of 2-bromophenol with an appropriate dioxarsolane precursor. One common method involves the use of a base such as sodium hydroxide to deprotonate the 2-bromophenol, followed by the addition of a dioxarsolane derivative under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as benzene or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenoxy)-1,3,2-dioxarsolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium azide, potassium cyanide; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-(2-Bromophenoxy)-1,3,2-dioxarsolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenoxy)-1,3,2-dioxarsolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenoxy-1,3,2-dioxarsolane: Similar in structure but with a chlorine atom instead of bromine.
2-Fluorophenoxy-1,3,2-dioxarsolane: Contains a fluorine atom in place of bromine.
2-Iodophenoxy-1,3,2-dioxarsolane: Features an iodine atom instead of bromine.
Uniqueness
2-(2-Bromophenoxy)-1,3,2-dioxarsolane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications .
Propriétés
Numéro CAS |
84998-60-7 |
|---|---|
Formule moléculaire |
C8H8AsBrO3 |
Poids moléculaire |
306.97 g/mol |
Nom IUPAC |
2-(2-bromophenoxy)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C8H8AsBrO3/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6H2 |
Clé InChI |
CDBBWPIODCDGPK-UHFFFAOYSA-N |
SMILES canonique |
C1CO[As](O1)OC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
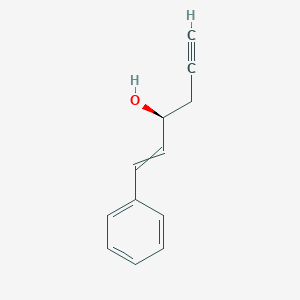

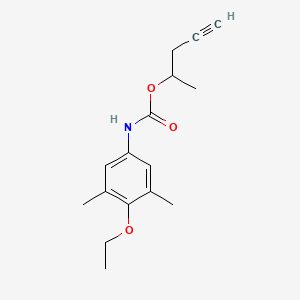
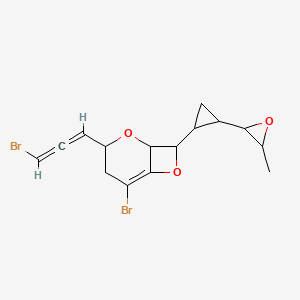
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

